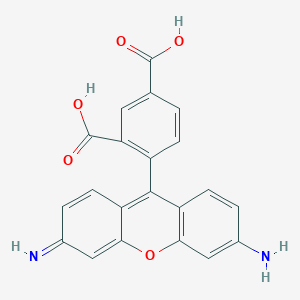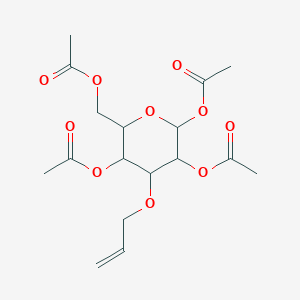
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate is a multifaceted and versatile chemical compound widely employed in drug development and synthesis to tackle a diverse range of ailments. It holds immense potential as a glycosyl donor in carbohydrate chemistry, presenting a promising avenue for further exploration in the field.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate involves the acetylation of 3-O-allyl-β-D-glucopyranose. The reaction typically employs acetic anhydride in the presence of a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds through the formation of intermediate acetates, which are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to achieve consistent results.
化学反応の分析
Types of Reactions
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a glycosyl donor in carbohydrate chemistry, facilitating the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: It plays a role in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers glycosyl groups to acceptor molecules. This process is facilitated by the presence of specific enzymes or catalysts that activate the compound and promote the transfer of glycosyl groups to target molecules.
類似化合物との比較
Similar Compounds
1,2,4,6-Tetra-O-acetyl-3-O-allyl-β-D-glucopyranose: This compound is structurally similar and shares similar applications in glycosylation reactions.
Trifluorotoluene: Although not structurally similar, it is used as a specialty solvent and synthetic intermediate in organic synthesis.
Pyrazoles: These compounds are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems.
Uniqueness
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate is unique due to its specific structure and properties that make it an effective glycosyl donor. Its ability to participate in glycosylation reactions with high efficiency and selectivity sets it apart from other similar compounds.
特性
IUPAC Name |
(3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJIPHVXXKVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12322257.png)
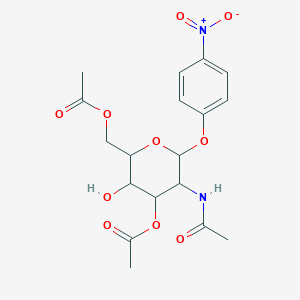


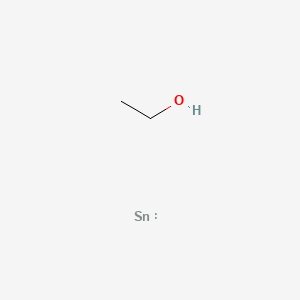
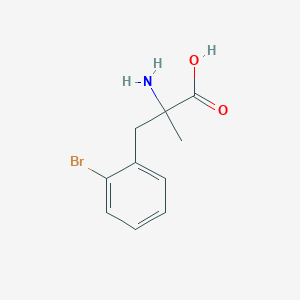
![(3S)-2-[(tert-butoxy)carbonyl]-9-formyl-1H,3H,4H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12322281.png)

![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
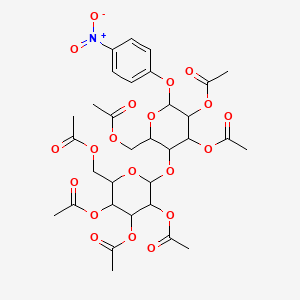
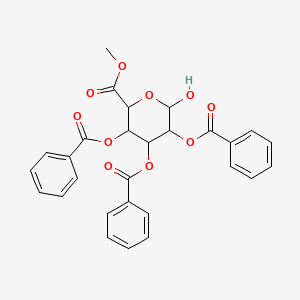

![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
